molecular formula C12H11NO B1613074 2-Cyanophenyl cyclobutyl ketone CAS No. 898790-46-0

2-Cyanophenyl cyclobutyl ketone

Cat. No.: B1613074
CAS No.: 898790-46-0
M. Wt: 185.22 g/mol
InChI Key: QLCOLIJMDKKMBC-UHFFFAOYSA-N
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Description

2-Cyanophenyl cyclobutyl ketone is a cyclobutane-containing aromatic ketone characterized by a cyano group at the ortho position of the phenyl ring. Cyclobutyl ketones are of interest in medicinal chemistry and synthetic organic chemistry due to their unique steric and electronic profiles, which influence reactivity, stability, and interactions in biological systems . For example, cyclobutyl groups are often employed as bioisosteres or rigidifying elements in drug design .

Properties

IUPAC Name

2-(cyclobutanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-8-10-4-1-2-7-11(10)12(14)9-5-3-6-9/h1-2,4,7,9H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCOLIJMDKKMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642516
Record name 2-(Cyclobutanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-46-0
Record name 2-(Cyclobutylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclobutanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanophenyl cyclobutyl ketone typically involves the reaction of 2-cyanophenyl magnesium bromide with cyclobutanone. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanophenyl cyclobutyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyanophenyl cyclobutyl ketone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyanophenyl cyclobutyl ketone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Reactivity of Cycloalkyl Phenyl Ketones in Reduction Reactions

Compound Relative Rate (NaBH4, 0°C) Et3SiH Reactivity
Acetophenone 1.00 -
Cyclopropyl phenyl ketone 0.12 Slow
Cyclobutyl phenyl ketone 0.23 Fast
Cyclopentyl phenyl ketone 0.36 -
Cyclohexyl phenyl ketone 0.25 -

Table 2: Lipophilicity and Stability Trends

Compound/Feature logD (pH 7.4) Stability at Low pH
Oxetane bioisosteres ~0.81 units lower than cyclobutyl Moderate
Cyclobutyl derivatives Higher than oxetanes Moderate (substituent-dependent)
2-Cyanophenyl analogs* Predicted lower due to -CN Likely enhanced vs. electron-rich systems

*Predicted based on electronic effects.

Biological Activity

2-Cyanophenyl cyclobutyl ketone (CPCBK) is a chemical compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.23 g/mol. It belongs to the class of cyclobutyl ketones and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of CPCBK, focusing on its mechanisms, applications, and relevant research findings.

CPCBK is synthesized through the reaction of 2-cyanophenyl magnesium bromide with cyclobutanone in an anhydrous ether solvent under nitrogen atmosphere. This method ensures high yield and purity, which are essential for subsequent biological studies. The compound is characterized by its white crystalline solid form.

The biological activity of CPCBK is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has demonstrated the ability to inhibit certain enzymes, leading to alterations in cellular processes. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for further pharmaceutical exploration.

Antimicrobial Activity

CPCBK has shown promising antimicrobial properties in various studies. Its efficacy against different bacterial strains suggests potential applications in treating infections. The exact mechanism involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

Anticancer Properties

Recent research highlights CPCBK's potential as an anticancer agent. Studies have indicated that it can inhibit the oncogenic function of MYC transcription factors, which are implicated in various cancers. The presence of the cyclobutyl ring enhances its binding affinity to target proteins, providing a structural advantage over similar compounds .

Study 1: Inhibition of MYC Transcription Factors

A study conducted by researchers in 2022 focused on the inhibitory effects of CPCBK on MYC transcription factors. The compound was found to significantly reduce MYC activity in vitro, suggesting its potential as a therapeutic agent for cancers driven by MYC overexpression .

Study 2: Antimicrobial Efficacy

In another investigation, CPCBK was tested against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicated that CPCBK exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, supporting its development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The unique structure of CPCBK allows for distinct biological activities compared to other compounds such as 2-cyanophenyl methyl ketone and 2-cyanophenyl ethyl ketone. The cyclobutyl ring contributes to enhanced stability and interaction with biological targets.

CompoundStructure TypeBiological Activity
This compoundCyclobutyl ketoneAntimicrobial, Anticancer
2-Cyanophenyl methyl ketoneMethyl ketoneLimited antimicrobial effects
2-Cyanophenyl ethyl ketoneEthyl ketoneLower anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyanophenyl cyclobutyl ketone
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